5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester
Description
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester (CAS MFCD22421545) is a boronic ester derivative featuring a pyrazole core substituted with an iodine atom at the 5-position and an isopropyl group at the 1-position. The pinacol ester group stabilizes the boronic acid moiety, preventing protodeboronation and enhancing shelf stability, making it suitable for Suzuki-Miyaura cross-coupling reactions . This compound is synthesized via palladium-catalyzed borylation or iodination of pre-functionalized pyrazole intermediates, though specific synthetic routes are proprietary .
Properties
IUPAC Name |
5-iodo-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)9(7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFVPJOAZMJIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, DMF, ethanol
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biologically active compounds and drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Boronic Esters
(a) 1-(3-Oxetanyl)-1H-pyrazole-4-boronic Acid Pinacol Ester (AS51950)
- Structure : Differs in the 1-position substituent (oxetanyl vs. isopropyl) and lacks iodine.
- Reactivity: The oxetanyl group introduces steric hindrance but enhances solubility in polar solvents.
- Price : 147.00 €/100 mg .
(b) 3-Chloro-1H-pyrazole-4-boronic Acid Pinacol Ester (AS37671)
- Structure : Chlorine at the 3-position instead of iodine at the 5-position.
- Reactivity: Chlorine’s electron-withdrawing effect accelerates oxidative addition in cross-couplings compared to iodine. However, it cannot participate in iodonium-based coupling strategies .
- Price : 85.00 €/100 mg .
(c) 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester (SY263767)
Table 1: Pyrazole-Based Boronic Esters Comparison
Heterocyclic Boronic Esters with Different Cores
(a) 2-Aminopyridine-5-boronic Acid, Pinacol Ester
- Structure: Pyridine core with an amino group at the 2-position.
- Reactivity : Pyridine’s electron-deficient nature accelerates coupling with aryl halides but limits compatibility with strongly basic conditions .
(b) Isoxazole-4-boronic Acid Pinacol Ester (AS9781)
Stability and Reactivity Insights
- Hydrolysis Resistance : The pinacol ester group in the target compound confers superior stability compared to free boronic acids. However, iodine’s electron-withdrawing effect may slightly reduce hydrolysis resistance relative to alkyl-substituted analogs (e.g., AS51950) .
- Coupling Efficiency : Steric hindrance from the isopropyl group slows coupling kinetics compared to less bulky derivatives (e.g., 3-Chloro analog AS37671) but improves regioselectivity in complex reactions .
Biological Activity
5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester (CAS No. 2377612-00-3) is a boronic acid derivative characterized by its molecular formula . This compound is significant in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules.
| Property | Value |
|---|---|
| Molecular Formula | C12H20BIN2O2 |
| Molar Mass | 362.01 g/mol |
| Purity | ≥ 98% |
| Storage Temperature | Freezer |
Synthesis
The synthesis of this compound typically involves the Miyaura borylation reaction, which allows the formation of boronates through cross-coupling reactions with aryl and vinyl halides. The process generally utilizes palladium catalysts and various bases such as potassium carbonate or sodium hydroxide in solvents like toluene or DMF .
The biological activity of this compound is largely attributed to its role as a reagent in the synthesis of biologically active compounds. Its mechanism of action in the Suzuki-Miyaura coupling involves:
- Oxidative Addition : The palladium catalyst forms a complex with the aryl or vinyl halide.
- Transmetalation : The boronic acid ester transfers its organic group to the palladium complex.
- Reductive Elimination : This step regenerates the palladium catalyst and forms the desired biaryl product.
This compound has been employed in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to drug development in areas such as cancer therapy and enzyme inhibition .
Case Studies and Applications
- Drug Development : Research has indicated that derivatives of pyrazole compounds exhibit potential as phosphodiesterase inhibitors, which are crucial in treating various diseases including cancer and inflammatory conditions .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit histone lysine demethylases (KDMs), which play vital roles in epigenetic regulation and cancer progression. The synthesis of imidazo[1,2-a]pyrazine-based inhibitors has been facilitated by this boronic acid derivative .
- Material Science : Beyond biological applications, this compound is also utilized in producing advanced materials such as polymers and electronic components due to its unique chemical properties that facilitate complex molecular architectures .
Comparative Analysis with Similar Compounds
| Compound | Unique Features |
|---|---|
| 5-Bromo-1-isopropylpyrazole-4-boronic acid, pinacol ester | Lacks iodine; may have different reactivity profiles |
| 4-Iodophenylboronic acid | Simpler structure; used extensively in organic synthesis |
| 5-Chloro-1-isopropylpyrazole-4-boronic acid, pinacol ester | Chlorine substituent may alter biological activity |
This compound stands out due to its iodine substituent, which allows for selective substitution reactions that can enhance its utility in synthetic chemistry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example, pyrazole boronic esters are often prepared using microwave-assisted one-pot cyclization/Suzuki coupling with low catalyst loading (e.g., Pd(dppf)Cl₂ at 0.5–2 mol%) and mild bases like Cs₂CO₃ in solvents such as 1,2-dimethoxyethane . Optimize temperature (80–110°C) and inert atmosphere (N₂/Ar) to minimize side reactions.
- Key Data : Microwave irradiation reduces reaction time from hours to minutes while maintaining yields >85% .
Q. How does the iodine substituent influence the stability and reactivity of this boronic ester?
- Methodology : The iodine atom increases steric hindrance, slowing hydrolysis but enhancing electrophilicity for cross-coupling. Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring. Use pinacol ester protection to stabilize the boronic acid against protodeboronation .
- Key Data : Boronic esters with bulky groups (e.g., isopropyl) show <5% decomposition under ambient conditions for 30 days .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. For trace metal removal (e.g., Pd residues), employ activated charcoal or thiourea-functionalized silica .
- Key Data : HPLC purity >97% is achievable with optimized solvent ratios (e.g., 3:1 hexane:EtOAc) .
Q. How should this compound be stored to prevent degradation?
- Methodology : Store at 0–6°C under inert gas (Ar) in amber vials to avoid light-induced iodination side reactions. Desiccate with molecular sieves (3Å) to suppress hydrolysis .
Advanced Research Questions
Q. What analytical techniques are critical for characterizing structural and electronic properties?
- Methodology :
- NMR : ¹¹B NMR to confirm boronic ester integrity (δ ~30 ppm for pinacol esters).
- X-ray Crystallography : Resolve iodine and boron coordination geometry.
- Mass Spectrometry (HRMS) : Detect isotopic patterns for iodine (m/z 127) and boron (m/z 10.8) .
Q. How can contradictory results in cross-coupling efficiency be resolved?
- Case Study : Low yields in Suzuki reactions may stem from competing protodeboronation or iodide displacement. Use competitive experiments with model substrates (e.g., 2-fluoropyridine boronic esters) to isolate variables. Adjust ligand choice (e.g., SPhos vs. XPhos) to modulate oxidative addition rates .
- Data-Driven Solution : Kinetic studies show XPhos improves Pd-mediated coupling with iodoarenes by 30% compared to SPhos .
Q. What are the decomposition pathways under catalytic conditions, and how can they be suppressed?
- Methodology : Monitor byproducts via LC-MS and isotopic labeling (e.g., D₂O for hydrolysis tracking). Add radical scavengers (e.g., BHT) to inhibit iodine radical chain reactions. Replace Cs₂CO₃ with K₃PO₄ to reduce basicity-driven degradation .
- Key Finding : Protodeboronation accounts for 15–20% mass loss in high-pH conditions (>10), mitigated by lowering temperature to 60°C .
Q. How does this compound compare to analogous halogenated pyrazole boronic esters in reactivity?
- Methodology : Perform Hammett analysis using substituents (e.g., -F, -Cl, -I) to quantify electronic effects. Competitive coupling with 4-bromoacetophenone reveals reactivity trends: I > Br > Cl in Pd-catalyzed reactions due to bond dissociation energies .
- Data : Turnover numbers (TON) for iodine-substituted esters are 2–3× higher than chlorine analogs .
Q. What computational tools predict its behavior in complex reaction systems?
- Methodology : Use DFT (B3LYP/6-31G*) to calculate boron-iodine bond dissociation energy (BDE) and transition-state geometries. Molecular docking (AutoDock Vina) models interactions with catalytic Pd centers .
- Prediction : The iodine atom lowers the activation barrier for oxidative addition by 8–10 kcal/mol vs. bromine .
Tables
Table 1 : Stability of Halogenated Pyrazole Boronic Esters
| Substituent | Storage Temp (°C) | Decomposition (%/30 days) |
|---|---|---|
| -I | 0–6 | <5 |
| -Br | 25 | 12 |
| -Cl | 25 | 18 |
| Data derived from accelerated stability studies |
Table 2 : Catalyst Screening for Suzuki Coupling
| Ligand | Yield (%) | Pd Loading (mol%) |
|---|---|---|
| XPhos | 92 | 1 |
| SPhos | 78 | 1 |
| dppf | 85 | 2 |
| Optimized conditions: 110°C, 1 h, Cs₂CO₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
